methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate
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Overview
Description
Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methyl group at the 3-position of the pyrazole ring and an ethylamino group attached to the pyrazole ring via a two-carbon chain. The ester functional group at the end of the molecule is a methyl ester.
Synthetic Routes and Reaction Conditions:
Hydrazine Coupling Reaction: One common synthetic route involves the reaction of 3-methyl-1H-pyrazole with 2-chloroethylamine hydrochloride in the presence of a base such as triethylamine. The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification Reaction: The resulting amino compound can then be esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the final methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to reduce the ester group to the corresponding alcohol.
Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Ethylamino derivatives with oxo-groups.
Reduction Products: Ethylamino derivatives with hydroxyl groups.
Substitution Products: A variety of pyrazole derivatives with different substituents.
Mechanism of Action
Target of Action
Compounds containing the pyrazole moiety have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Pyrazole derivatives are known to exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets . This could potentially lead to changes in the structure and function of the targets, thereby modulating their activity.
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with a wide range of biological activities, suggesting they may influence multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in polar organic solvents may suggest good absorption and distribution characteristics
Result of Action
Compounds containing the pyrazole moiety have been associated with a variety of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects . This suggests that the compound may have diverse effects at the molecular and cellular levels.
Action Environment
Its stability under normal temperature and pressure conditions suggests that it may be relatively resistant to environmental changes.
Scientific Research Applications
Chemistry: Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is used as an intermediate in the synthesis of more complex chemical compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: Pyrazole derivatives are known for their diverse biological activities. This compound, in particular, has been studied for its potential antileishmanial and antimalarial properties.
Medicine: The compound's derivatives are explored for their pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties. Research is ongoing to develop new drugs based on pyrazole structures.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial applications.
Comparison with Similar Compounds
Methyl 3-((2-(pyrazol-1-yl)ethyl)amino)propanoate: Similar structure but without the methyl group on the pyrazole ring.
Methyl 3-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)propanoate: Similar structure but with an additional methyl group at the 5-position of the pyrazole ring.
Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)propyl)amino)propanoate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: The presence of the methyl group at the 3-position of the pyrazole ring in methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate distinguishes it from its analogs. This structural feature can influence its reactivity and biological activity, making it unique among pyrazole derivatives.
Properties
IUPAC Name |
methyl 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-9-4-7-13(12-9)8-6-11-5-3-10(14)15-2/h4,7,11H,3,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWXKOLEFMMVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCNCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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